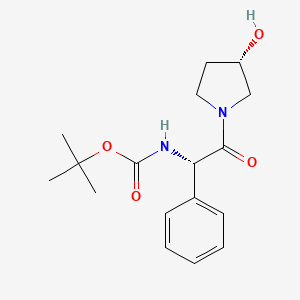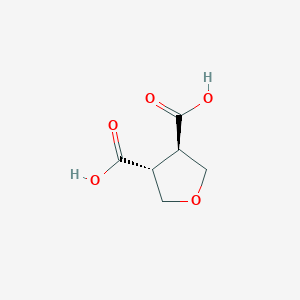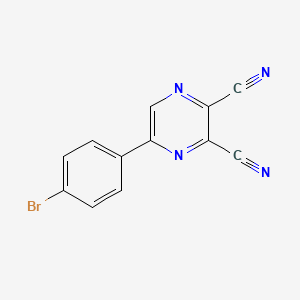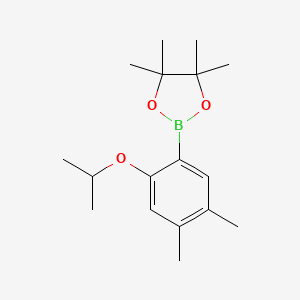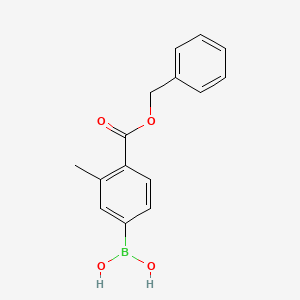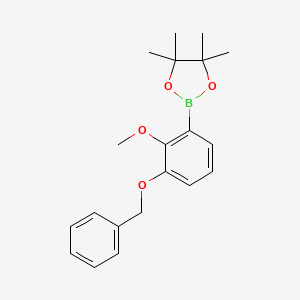
2,3-Difluoro-6-isopropoxyphenylboronic acid
Overview
Description
2,3-Difluoro-6-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BF2O3 . It has a molecular weight of 215.99 . This compound is a boronic acid derivative, which are often used as reagents in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with two fluorine atoms and an isopropoxy group attached. The boronic acid group is also attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . Another potential reaction involving boronic acids is the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Synthesis of Difluorinated Compounds
2,3-Difluoro-6-isopropoxyphenylboronic acid plays a crucial role in the synthesis of difluorinated compounds. For instance, it is used in the Ugi reaction for preparing difluorinated pseudopeptides. These pseudopeptides have potential applications in medicinal chemistry due to their unique structural properties (Gouge, Jubault, & Quirion, 2004).
Liquid Crystal Research
This compound is instrumental in synthesizing certain liquid crystals with unique properties, such as low-melting phases and suitability for ferroelectric systems. These materials have applications in electronic displays and other devices requiring controlled light modulation (Gray, Hird, Lacey, & Toyne, 1989).
Fluorinated Boronic Acids Research
In the broader context of fluorinated boronic acids, this compound is part of studies investigating the physical, chemical, and biological properties of such compounds. This research is critical for understanding the behavior of boronic acids in various environments, which is essential for their application in organic synthesis and materials science (Adamczyk-Woźniak et al., 2021).
Crystal Engineering
The compound is also significant in crystal engineering, where its properties are studied to design novel boronic acids with monomeric structures. Such research contributes to the development of advanced materials with specific molecular arrangements and properties (Cyrański et al., 2012).
Photophysical Properties
Research on this compound and related compounds explores their photophysical properties. These studies are crucial for developing materials with specific optical characteristics, such as dyes or sensors (Krebs & Spanggaard, 2002).
Mechanism of Action
Target of Action
The primary target of 2,3-Difluoro-6-isopropoxyphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound donates the organyl group (the “R” group, or rest of the molecule) to the palladium (II) complex . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds, making this compound a valuable reagent in organic chemistry .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions, which contribute to the compound’s efficacy . The compound is also generally environmentally benign, which enhances its stability .
Future Directions
The future directions of research involving 2,3-Difluoro-6-isopropoxyphenylboronic acid and other boronic acids are likely to continue focusing on their use in organic synthesis, particularly in carbon-carbon bond forming reactions like the Suzuki-Miyaura coupling . Additionally, the development of new synthesis methods for boronic acids and their derivatives is a potential area of future research .
properties
IUPAC Name |
(2,3-difluoro-6-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(11)9(12)8(7)10(13)14/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMPKVJAQZVPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236581 | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121511-47-3 | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




